molecular formula C9H17Br2N B3041981 4a-Bromoperhydroisoquinoline hydrobromide CAS No. 4479-54-3

4a-Bromoperhydroisoquinoline hydrobromide

Cat. No.: B3041981
CAS No.: 4479-54-3
M. Wt: 299.05 g/mol
InChI Key: MSLNCHXKIBKKPX-UHFFFAOYSA-N
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Description

4a-Bromoperhydroisoquinoline hydrobromide is a chemical compound with the molecular formula C9H17Br2N. It is a brominated derivative of perhydroisoquinoline and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

The synthesis of 4a-Bromoperhydroisoquinoline hydrobromide typically involves the bromination of perhydroisoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4a position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Chemical Reactions Analysis

4a-Bromoperhydroisoquinoline hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding perhydroisoquinoline.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4a-Bromoperhydroisoquinoline hydrobromide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4a-Bromoperhydroisoquinoline hydrobromide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity and interactions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4a-Bromoperhydroisoquinoline hydrobromide can be compared with other brominated derivatives of perhydroisoquinoline, such as:

  • 4b-Bromoperhydroisoquinoline hydrobromide
  • 4c-Bromoperhydroisoquinoline hydrobromide

These compounds share similar structural features but differ in the position of the bromine atom, which can lead to variations in their chemical properties and reactivity .

Properties

IUPAC Name

4a-bromo-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN.BrH/c10-9-4-2-1-3-8(9)7-11-6-5-9;/h8,11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLNCHXKIBKKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNCC2C1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4a-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 2
4a-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 3
4a-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 4
4a-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 5
4a-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 6
4a-Bromoperhydroisoquinoline hydrobromide

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